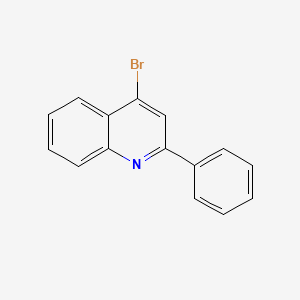

4-Bromo-2-phenylquinoline

説明

Background and Significance of Quinoline Derivatives

Quinoline derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have achieved remarkable prominence in medicinal chemistry due to their extraordinary diversity of pharmacological properties. These compounds, characterized by the fusion of a benzene ring with a nitrogen-containing pyridine ring, serve as privileged molecular frameworks from which derivatives are constructed for various therapeutic applications. The quinoline nucleus demonstrates exceptional versatility, appearing in the structure of numerous approved pharmaceutical agents and serving as a cornerstone for rational drug design approaches in contemporary medicinal chemistry research.

The biological significance of quinoline derivatives extends across multiple therapeutic domains, encompassing antibacterial, antiviral, anticancer, antiparasitic, anti-Alzheimer, and anticholesterol activities. More than 200 biologically active quinoline alkaloids have been identified in nature, with quinine representing perhaps the most historically significant example as a antimalarial agent derived from plant sources. The pharmaceutical industry has recognized quinoline as an attractive scaffold for drug design, leading to extensive research efforts focused on developing novel derivatives with enhanced biological activities and reduced adverse effects.

特性

IUPAC Name |

4-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKIEFRRBKQXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279487 | |

| Record name | 4-bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-93-0 | |

| Record name | 4-Bromo-2-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5427-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pd-Catalyzed Three-Component Coupling

A Pd(OAc)₂-mediated one-pot synthesis involves 2-aminobenzonitrile, arylboronic acids, and ketones. Bromination is achieved using brominated ketones or arylboronic acids.

Procedure :

- Reagents : 2-aminobenzonitrile (0.2 mmol), phenylboronic acid (0.24 mmol), Pd(OAc)₂ (0.02 mmol), 2,2’-bipyridine (0.04 mmol), TsOH·H₂O (2.0 mmol), toluene (2.0 mL).

- Conditions : 120°C, 24 h.

- Yield : 90% for analogous quinolines.

- Mechanism : Cyclization via imine formation followed by Pd-mediated cross-coupling.

Suzuki Coupling Post-Functionalization

4-Bromo-2-phenylquinoline derivatives are synthesized via Suzuki coupling of pre-brominated intermediates.

Example :

- Substrate : 4-Bromo-2-(4-methoxyphenyl)quinoline.

- Reagents : Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O.

- Yield : 75–85% for 4-arylquinolines.

Acid-Mediated Cascade Cyclization

TMSBr-Promoted Cyclization of ortho-Propynol Phenyl Azides

TMSBr acts as both Br⁻ source and acid promoter in a one-pot cascade reaction.

Procedure :

- Reagents : ortho-Propynol phenyl azide (1a, 0.2 mmol), TMSBr (3.5 eq), CH₃NO₂ (2 mL).

- Conditions : 60°C, 1 h.

- Yield : 81–91% (dependent on substituents).

- Mechanism :

- TMSBr-induced dehydration to form propargylic carbocation.

- Tautomerization to allenyl carbocation.

- 6-endo cyclization and aromatization.

Classical Condensation Reactions

Pfitzinger Reaction with Brominated Acetophenones

The Pfitzinger reaction condenses isatin with 4-bromoacetophenone under basic conditions.

Procedure :

- Reagents : Isatin (10 mmol), 4-bromoacetophenone (10 mmol), KOH (1.5 eq), ethanol.

- Conditions : Reflux, 12 h.

- Yield : 70–80% for 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives.

- Limitation : Requires hydrolysis and decarboxylation for this compound.

Microwave-Assisted Synthesis

Silica gel and HCl promote rapid cyclization under microwave irradiation.

Example :

- Reagents : 2-Aminoacetophenone, brominated ketone, silica gel, HCl.

- Conditions : 440 W, 0.5 h.

- Yield : ~60% (for analogous quinolines).

Post-Synthetic Bromination

Direct Bromination of 2-Phenylquinoline

Electrophilic bromination using PBr₃ or Br₂.

Procedure :

- Reagents : 2-Phenylquinoline (1 mmol), PBr₃ (2 eq), DMF (5 mL).

- Conditions : 0°C to RT, 12 h.

- Yield : 50–60% (regioselectivity challenges at C4).

- Note : N-directed bromination favors C3; C4 bromination requires steric/electronic tuning.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | High regioselectivity, one-pot synthesis | Costly Pd catalysts, inert conditions | 80–90% | Moderate |

| TMSBr Cyclization | Atom-economical, mild conditions | Specialized starting materials | 81–91% | High |

| Pfitzinger Reaction | Classic, scalable | Multi-step, decarboxylation required | 70–80% | Moderate |

| Post-Synthetic Bromination | Simple reagents | Poor regioselectivity, side products | 50–60% | Low |

Applications and Derivatives

This compound serves as a precursor for:

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under various conditions, enabling the introduction of diverse functional groups.

Key Examples:

-

Hydrazide Formation:

Treatment of ethyl 4-bromo-2-phenylquinoline-4-carboxylate (2 ) with hydrazine hydrate in ethanol under reflux yields 4-hydrazide derivatives (3 ). This reaction proceeds via nucleophilic displacement of the ethoxy group, confirmed by IR spectroscopy showing the appearance of −NH and −NH₂ stretches (3263–3305 cm⁻¹) . -

Amination:

Substitution with amines (e.g., benzylamine) in the presence of CuI and K₃PO₄ at 100°C provides 4-amino-2-phenylquinoline derivatives. Yields range from 60–85%, depending on steric and electronic effects of the amine .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

This compound reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 4-arylquinolines.

| Substrate (Boronic Acid) | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | 3a | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 89% | |

| 3-Nitrophenyl | 3b | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 76% |

Heck Coupling

Reaction with alkenes (e.g., styrene) using Pd(OAc)₂ and PPh₃ forms 4-vinylquinolines. For example, coupling with styrene yields 4-styryl-2-phenylquinoline in 68% yield .

Oxidation and Reduction

-

Oxidation: The methoxy group at the 6-position (in derivatives like 4-bromo-6-methoxy-2-phenylquinoline) can be oxidized to a ketone using KMnO₄ in acidic media.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to tetrahydroquinoline derivatives, though this is less common due to competing debromination .

Ring Expansion and Cyclization

This compound serves as a precursor in cascade cyclization reactions. For example, treatment with ortho-propynol phenyl azides and TMSBr generates polycyclic quinoline derivatives via a carbocation-mediated mechanism (73–91% yields) .

Biological Activity Correlations

Derivatives synthesized from this compound exhibit notable biological activities:

-

Antimicrobial Activity: Hydrazide derivatives show moderate activity against E. coli (MIC = 32 µg/mL) .

-

Anticancer Potential: 4-Arylquinolines derived via Suzuki coupling demonstrate antiproliferative effects against COLO205 (IC₅₀ = 0.32 µM) and H460 (IC₅₀ = 0.89 µM) cell lines.

Reaction Mechanisms

科学的研究の応用

Pharmaceutical Development

4-Bromo-2-phenylquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have demonstrated potential in targeting cancer and infectious diseases. For instance, compounds derived from quinoline structures have been extensively studied for their anticancer properties. Research indicates that quinoline derivatives can act as histone deacetylase (HDAC) inhibitors, which are vital for cancer treatment due to their role in regulating gene expression involved in cancer progression .

Case Study:

A study developed a selective HDAC3 inhibitor based on a phenylquinoline scaffold, demonstrating potent anticancer activity in vitro. This highlights the potential of this compound derivatives in creating effective cancer therapies .

Biological Research

In biological research, this compound is utilized as a ligand to study receptor interactions and cellular mechanisms. Its unique structure allows it to function effectively as a fluorescent probe for imaging biological processes. This application is particularly valuable in visualizing cellular activities and understanding complex biological systems.

Fluorescent Probes:

The compound's ability to form stable complexes with biomolecules makes it an excellent candidate for developing fluorescent probes used in various imaging techniques .

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. It has been employed in several synthetic methodologies, including coupling reactions that yield diverse functionalized compounds.

Synthetic Methodologies:

Recent advancements have shown that 4-bromo quinolines can be synthesized using TMSBr-promoted cascade cyclization from ortho-propynol phenyl azides. This method has proven effective, yielding high percentages of the desired products under optimized conditions .

Material Science

The compound is also explored for its applications in material science, particularly in developing advanced materials such as polymers and coatings. These materials benefit from the durability and performance enhancements provided by incorporating quinoline derivatives.

Applications in Coatings:

Research indicates that quinoline-based materials exhibit improved resistance to environmental factors, making them suitable for various industrial applications .

Antimicrobial and Antioxidant Activities

Quinoline derivatives, including this compound, have shown promising antimicrobial and antioxidant activities. Studies have highlighted their effectiveness against various pathogens and their potential use as therapeutic agents.

Antimicrobial Activity:

Research has documented the antimicrobial potential of 2-phenylquinoline derivatives, suggesting they could serve as scaffolds for developing new antimicrobial agents .

Data Table: Applications Overview

作用機序

The mechanism of action of 4-Bromo-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Quinoline Derivatives

Structural and Electronic Effects of Substituents

The table below compares 4-Bromo-2-phenylquinoline with structurally related quinoline compounds, emphasizing substituent effects:

Key Observations:

Electron-Withdrawing vs. Donating Groups: The bromine in this compound is electron-withdrawing, deactivating the quinoline ring toward electrophilic substitution. In contrast, methoxy groups in compound 4k () are electron-donating, enhancing reactivity at adjacent positions .

Molecular Weight and Solubility: The carboxylic acid derivatives (e.g., ) have higher molecular weights and improved aqueous solubility compared to the non-polar this compound . Alkyl substituents (e.g., butan-2-yl in ) enhance lipophilicity, favoring organic solvent compatibility .

生物活性

4-Bromo-2-phenylquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 4-position and a phenyl group at the 2-position significantly influences its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-phenylquinoline, including 4-bromo variants, exhibit promising anticancer properties. For instance, a study focusing on various 4-PQ derivatives reported significant antiproliferative effects against several cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cells. The most potent compound showed an IC50 value of 0.32 μM against COLO205 cells, indicating strong anticancer potential .

The anticancer activity of this compound is hypothesized to involve inhibition of microtubule polymerization, akin to known tubulin inhibitors. Molecular docking studies suggest that these compounds bind effectively to the colchicine-binding site on tubulin, disrupting mitotic processes .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown significant antimicrobial activity. A study highlighted the synthesis of oxadiazole hybrids derived from 2-phenylquinoline, which were evaluated for their antimicrobial efficacy. These compounds demonstrated effective inhibition against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that electron-donating groups enhance reactivity and biological efficacy compared to electron-withdrawing groups. This observation is crucial for designing more effective derivatives with improved pharmacological profiles .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | COLO205 | 0.32 | Microtubule disruption |

| Compound B | H460 | 0.89 | Microtubule disruption |

| Compound C | Hep3B | 0.75 | Apoptosis induction |

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound D | E. coli | 15 | 50 µg/mL |

| Compound E | S. aureus | 20 | 25 µg/mL |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that certain derivatives of this compound possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. However, concerns regarding potential drug-drug interactions and mutagenicity have been raised, necessitating further investigation into their safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。